1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)-

Overview

Description

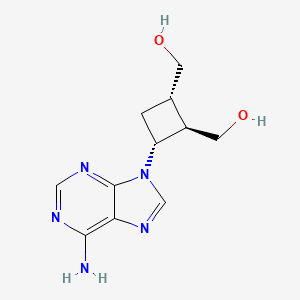

1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)-, also known as 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)-, is a useful research compound. Its molecular formula is C11H15N5O2 and its molecular weight is 249.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring and a purine moiety, which are known to influence its interaction with biological targets. The specific stereochemistry (1S,2R,3R) may also play a crucial role in its biological effects.

Research indicates that the compound may exert its biological effects through modulation of adenosine receptors. Adenosine receptors are critical in various physiological processes, including immune response and inflammation. The compound's structural similarity to adenosine suggests it may act as an agonist or antagonist at these receptors.

In Vitro Studies

In vitro studies have shown that the compound can inhibit the oxidative burst in human neutrophils. This is significant as it suggests potential anti-inflammatory properties. A study found that stimulation of cyclic AMP levels correlated with reduced oxidative burst activity in neutrophils treated with the compound .

Toxicity Profile

Toxicological assessments indicate that 1,2-Cyclobutanedimethanol has low acute toxicity. In animal models, the median lethal dose (LD50) was reported to be greater than 2000 mg/kg body weight for oral administration . Sub-lethal effects included mild weakness and vasodilation but no significant histological damage was observed.

Data Tables

| Parameter | Value |

|---|---|

| LD50 (oral) | >2000 mg/kg |

| NOAEL (subchronic) | 1% in diet for rats |

| Genotoxicity | Negative in multiple assays |

Case Study 1: Anti-inflammatory Activity

A study conducted on human neutrophils demonstrated that treatment with the compound led to a significant decrease in reactive oxygen species production. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Case Study 2: Reproductive Toxicity Assessment

In reproductive toxicity studies involving rats, no adverse effects were noted at doses up to 1% in diet over a prolonged period. This indicates a favorable safety profile for potential therapeutic use .

Scientific Research Applications

The compound has been studied for its interaction with adenosine receptors, which play crucial roles in various physiological processes including immune response and inflammation. Its structural similarity to adenosine indicates potential agonistic or antagonistic properties at these receptors.

In Vitro Studies

Research indicates that 1,2-Cyclobutanedimethanol can inhibit the oxidative burst in human neutrophils. This suggests its potential as an anti-inflammatory agent. A notable study demonstrated that treatment with the compound resulted in a significant decrease in reactive oxygen species production.

Toxicity Profile

Toxicological assessments reveal that the compound exhibits low acute toxicity. The median lethal dose (LD50) for oral administration is greater than 2000 mg/kg body weight. Sub-lethal effects observed included mild weakness and vasodilation without significant histological damage.

Toxicity Data Table

| Parameter | Value |

|---|---|

| LD50 (oral) | >2000 mg/kg |

| NOAEL (subchronic) | 1% in diet for rats |

| Genotoxicity | Negative in multiple assays |

Case Study 1: Anti-inflammatory Activity

In a study involving human neutrophils, treatment with 1,2-Cyclobutanedimethanol led to a marked reduction in reactive oxygen species production. This suggests therapeutic applications in conditions characterized by chronic inflammation.

Case Study 2: Reproductive Toxicity Assessment

Reproductive toxicity studies conducted on rats indicated no adverse effects at doses up to 1% in diet over prolonged periods. This finding supports the compound's favorable safety profile for potential therapeutic use.

Applications in Drug Development

The compound's ability to modulate adenosine receptors positions it as a candidate for developing new anti-inflammatory drugs. Its low toxicity profile further enhances its appeal for therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for purine-modified cyclobutane derivatives like 1,2-cyclobutanedimethanol analogs, and how is purity validated?

Methodological Answer: Synthesis typically involves coupling purine bases (e.g., 6-aminopurine) with functionalized cyclobutane backbones via nucleophilic substitution or Mitsunobu reactions. For example, a structurally similar quinazoline-purine hybrid was synthesized with a 47% yield using optimized coupling conditions, followed by purification via flash chromatography . Purity is confirmed using high-resolution mass spectrometry (HRMS-ESI) (e.g., observed m/z 505.3041 vs. calculated 505.2961 ) and HPLC (>95% purity). Nuclear magnetic resonance (NMR) is critical for stereochemical confirmation, particularly for (1S,2R,3R) configurations.

Q. How do researchers determine the stability and optimal storage conditions for purine-cyclobutane derivatives?

Methodological Answer: Stability is assessed via accelerated degradation studies under varying pH, temperature, and light exposure. For analogs like aristeromycin (a cyclopentane-purine derivative), storage at 2–8°C in anhydrous DMSO or lyophilized form prevents hydrolysis of the purine-glycosidic bond . Stability is monitored using UV-Vis spectroscopy (absorbance at 260 nm for purine degradation) and mass spectrometry to detect decomposition products (e.g., free adenine).

Advanced Research Questions

Q. How can structural ambiguities in stereoisomeric purine-cyclobutane derivatives be resolved?

Methodological Answer: X-ray crystallography is the gold standard for absolute stereochemical assignment. For example, the (1R,2S,3R,5R) configuration of aristeromycin was confirmed via single-crystal diffraction . When crystals are unavailable, NOESY NMR and density functional theory (DFT) calculations compare experimental and theoretical coupling constants (e.g., for cyclobutane ring protons) . Discrepancies in reported configurations (e.g., cyclopentane vs. cyclobutane backbones) require revisiting synthetic pathways to rule out isomerization .

Q. What experimental approaches address contradictions in reported biological activities of structural analogs?

Methodological Answer: Comparative studies under standardized assay conditions are critical. For example, analogs with cyclopentane vs. cyclobutane scaffolds show divergent antileukemic activity due to ring strain and hydrogen-bonding capacity . Structure-activity relationship (SAR) studies should include:

- Enzyme inhibition assays (e.g., IC measurements against target kinases)

- Molecular docking to assess binding affinity differences (e.g., cyclobutane’s rigidity vs. cyclopentane flexibility)

- Metabolic stability tests in hepatocyte models to rule out pharmacokinetic confounders .

Q. How can researchers mitigate toxicity concerns for purine-modified compounds in preclinical studies?

Methodological Answer: Toxicity profiling involves:

- Ames tests for mutagenicity (e.g., structural analogs like 3-(hexadecyloxy)propyl hydrogen phosphonates showed mutagenic potential at 311 mg/L ).

- In vitro cytotoxicity screens (e.g., IC in HEK293 or HepG2 cells).

- Metabolite identification via LC-MS/MS to detect reactive intermediates (e.g., epoxide formation in cyclobutane derivatives ). For compounds with mutagenicity flags (e.g., NO emission upon decomposition), structural modifications like fluorination or methyl group addition reduce reactivity .

Properties

IUPAC Name |

[(1S,2R,3R)-3-(6-aminopurin-9-yl)-2-(hydroxymethyl)cyclobutyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2/c12-10-9-11(14-4-13-10)16(5-15-9)8-1-6(2-17)7(8)3-18/h4-8,17-18H,1-3H2,(H2,12,13,14)/t6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJIWOQTJHPDAK-BWZBUEFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1N2C=NC3=C(N=CN=C32)N)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50155099 | |

| Record name | 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126187-01-7 | |

| Record name | 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126187017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.